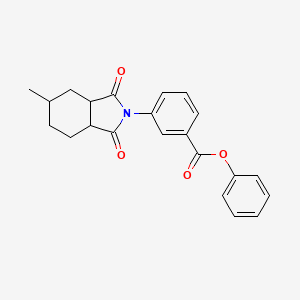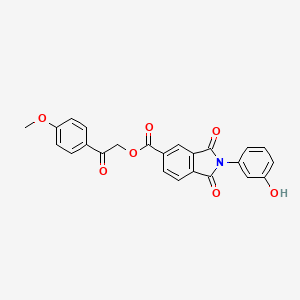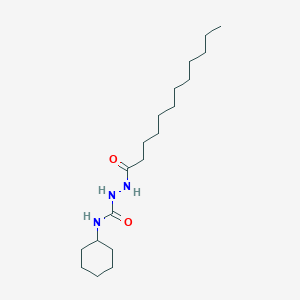![molecular formula C40H50N8O4S B12465233 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core phenoxy and pyrazolyl structures, followed by the introduction of the morpholinyl and tetrazolyl groups. The final step involves the coupling of these intermediates to form the complete compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The nitro group in the tetrazolyl moiety can be reduced to an amine.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the tetrazolyl group may inhibit enzyme activity by binding to the active site, while the morpholinyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide shares similarities with other compounds containing phenoxy, pyrazolyl, and tetrazolyl groups.
- Compounds like 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide are often compared based on their reactivity, stability, and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C40H50N8O4S |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-morpholin-4-yl-3-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-1H-pyrazol-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C40H50N8O4S/c1-7-39(3,4)28-16-21-33(32(27-28)40(5,6)8-2)52-24-12-15-34(49)41-29-17-19-31(20-18-29)47-37(50)35(36(43-47)46-22-25-51-26-23-46)53-38-42-44-45-48(38)30-13-10-9-11-14-30/h9-11,13-14,16-21,27,43H,7-8,12,15,22-26H2,1-6H3,(H,41,49) |
InChI Key |
LIOPYJQQECGBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(=C(N3)N4CCOCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12465194.png)
![3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol](/img/structure/B12465199.png)



![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)

![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)

![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
